

Picrasma quassioides: A Comprehensive Technical Guide to the Isolation and Application of Dehydrocrenatine

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Compound of Interest

Compound Name: Dehydrocrenatine

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Introduction

Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including fever, inflammation, and cancer.[1][2] Modern phytochemical investigations have revealed a rich and diverse array of bioactive compounds within this plant, with alkaloids, particularly β -carbolines, being a prominent class.[1][2] Among these, **Dehydrocrenatine**, a β -carboline alkaloid, has emerged as a compound of significant scientific interest due to its potent pharmacological activities.[3][4] This technical guide provides a comprehensive overview of *P. quassioides* as a source of **Dehydrocrenatine**, detailing its isolation, characterization, and demonstrated biological effects, with a focus on its potential in drug discovery and development.

Phytochemical Profile of *Picrasma quassioides*

Picrasma quassioides is a rich reservoir of secondary metabolites. To date, approximately 94 distinct phytochemicals have been identified and classified into several major groups.[1]

Table 1: Major Phytochemical Classes in *Picrasma quassioides*

Phytochemical Class	Representative Compounds	Key Reported Activities
β -Carboline Alkaloids	Dehydrocrenatine, 1-hydroxymethyl- β -carboline, 1-formyl- β -carboline	Anti-cancer, Anti-inflammatory, Neuroprotective[1][2][4]
Canthinone Alkaloids	4,5-dimethoxycanthin-6-one, 3-methylcanthin-5,6-dione	Anti-inflammatory, Antiviral
Quassinoids	Nigakilactone A, Kumulactone A	Anti-cancer, Anti-malarial[2]
Triterpenoids	Tirucallane and Apotirucallane types	Cytotoxic[1][2]
Neolignans	-	Cytotoxic[1]

Dehydrocrenatine: A Key Bioactive Alkaloid

Dehydrocrenatine (also known as Dehydrocrenatidine) is a prominent β -carboline alkaloid isolated from *P. quassioides*. [3][4] Its chemical structure and properties are summarized below.

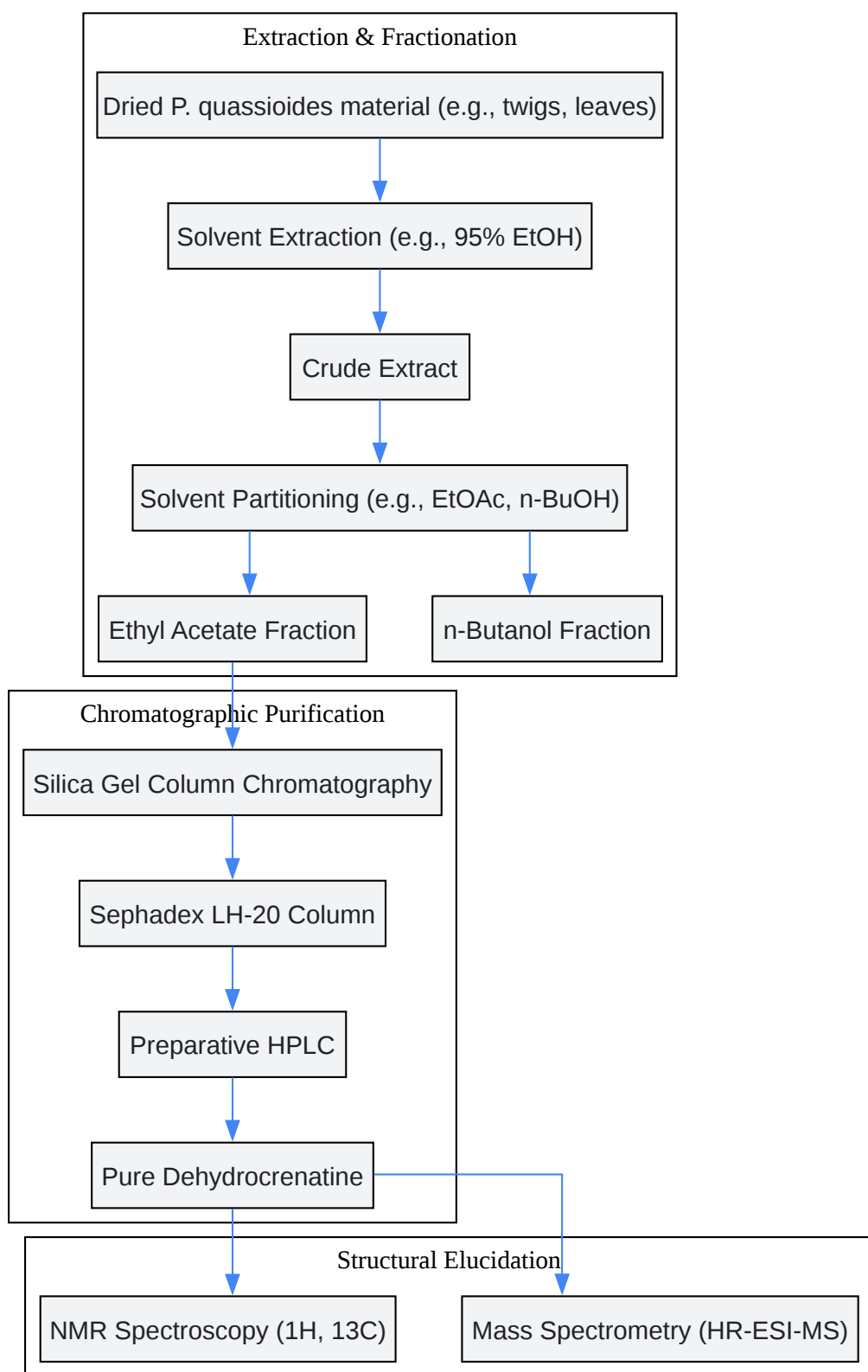
Table 2: Physicochemical Properties of **Dehydrocrenatine**

Property	Value
Chemical Formula	C ₁₄ H ₁₂ N ₂ O[5]
Molecular Weight	224.26 g/mol [3][5]
CAS Number	26585-13-7[3][5]
Appearance	Yellow powder[5]
Purity (Commercial)	95% - 99%[5]
Identification Methods	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[5]

Experimental Protocols: Isolation and Characterization of Dehydrocrenatine

The isolation of **Dehydrocrenatine** from *P. quassioides* typically involves a multi-step process of extraction and chromatographic purification.

General Extraction and Isolation Workflow



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Caption: General workflow for the isolation and identification of **Dehydrocrenatine**.

Detailed Methodologies

- Plant Material and Extraction:
 - Air-dried and powdered twigs and leaves of *Picrasma quassioides* (e.g., 10 kg) are extracted with 95% ethanol at room temperature.[\[6\]](#)
 - The solvent is evaporated under reduced pressure to yield a crude extract.[\[6\]](#)
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.[\[6\]](#)
 - The resulting fractions are concentrated to dryness.
- Chromatographic Separation:
 - The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.[\[6\]](#)
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent.[\[6\]](#)
 - Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).
- Structural Elucidation:
 - The structure of the isolated compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[\[7\]](#)

Pharmacological Activities of Dehydrocrenatine

Dehydrocrenatine has demonstrated significant potential in pre-clinical studies, particularly in the areas of oncology and anti-inflammatory research.

Anti-Cancer Activity

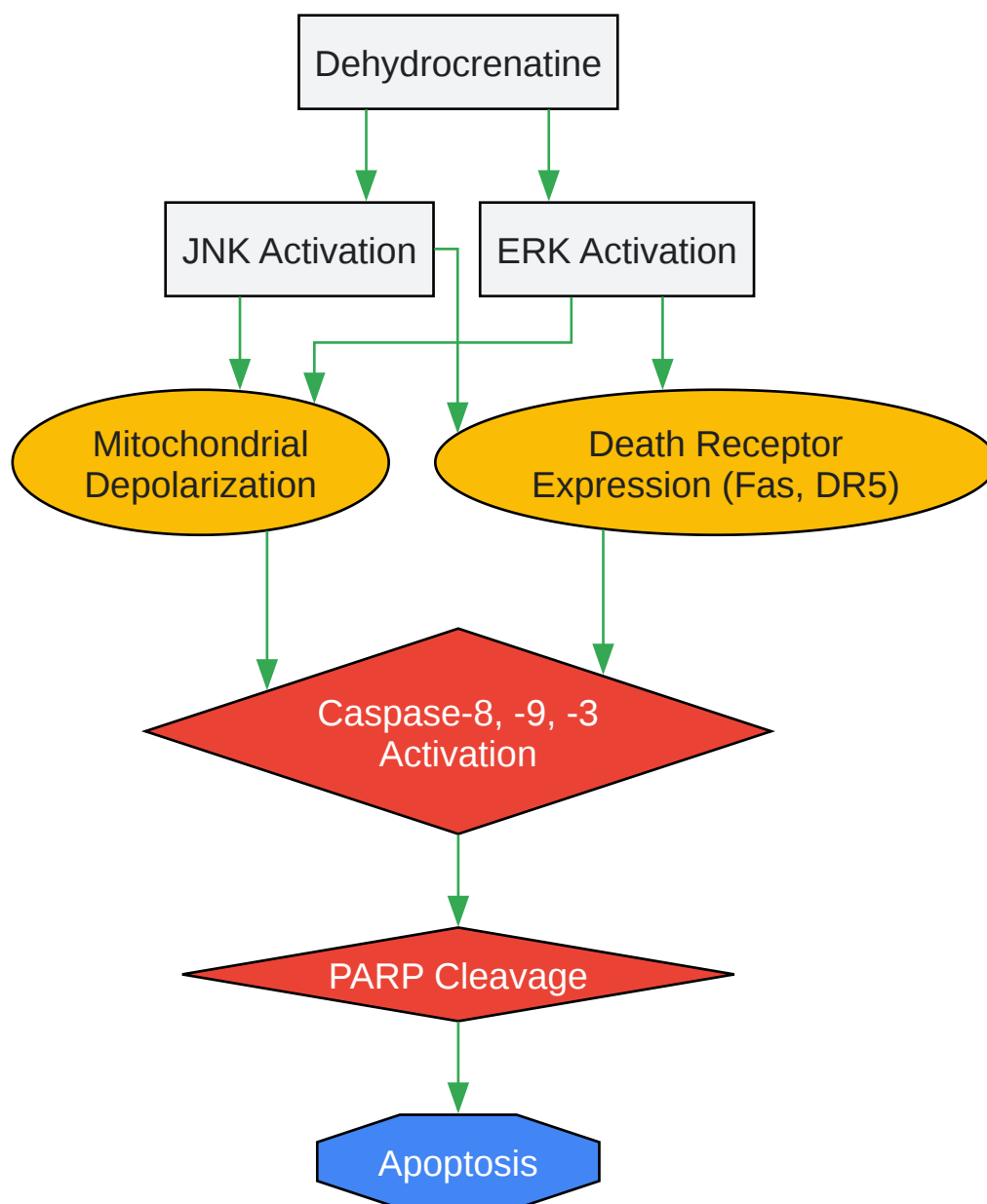
Dehydrocrenatine exhibits cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis.

Table 3: In Vitro Cytotoxicity of **Dehydrocrenatine**

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
A2780	Ovarian Cancer	2.02 ± 0.95	[8]
SKOV3	Ovarian Cancer	11.89 ± 2.38	[8]
NPC-039	Nasopharyngeal Carcinoma	Not specified	[4]
NPC-BM	Nasopharyngeal Carcinoma	Not specified	[4]

Note: IC₅₀ values for NPC cell lines were not explicitly stated in the provided search results, but dose-dependent cytotoxicity was observed.

Dehydrocrenatine induces apoptosis in cancer cells through the modulation of key signaling pathways, specifically the MAPK pathway involving JNK and ERK.[3][4]



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